N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine is a chemical compound with the molecular formula C13H20N2 It is known for its unique structure, which includes a cyclopropyl ring attached to a phenyl group and an ethanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine typically involves the reaction of 2-phenylcyclopropylamine with N,N-dimethyl-1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopropylamines and ethanediamines, such as:
- N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)ethane-1,2-diamine dihydrochloride
- (1S,2R)-2-Phenylcyclopropanamine hydrochloride
- (1S,2S)-1,2-Diaminocyclohexane
Uniqueness
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine is unique due to its specific combination of a cyclopropyl ring and an ethanediamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H20N2 |
---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
N,N'-dimethyl-N'-(2-phenylcyclopropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-14-8-9-15(2)13-10-12(13)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3 |
InChI-Schlüssel |
URHFJBWMXBLWOE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)C1CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.